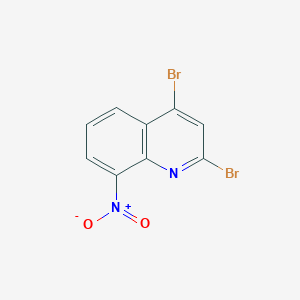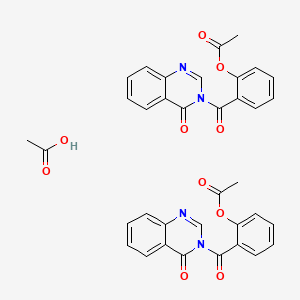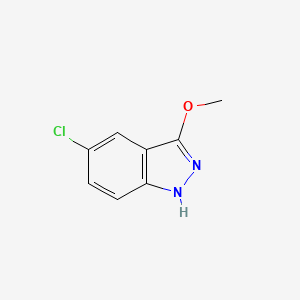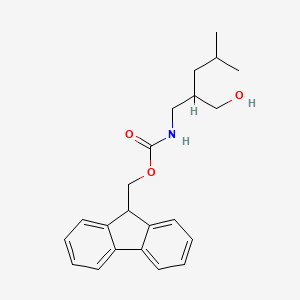![molecular formula C11H14N2O B12819432 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
2-Ethoxy-1-ethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-ethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features an ethoxy group and an ethyl group attached to the benzimidazole core, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The o-phenylenediamine reacts with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the benzimidazole core. The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-Ethoxy-1-ethyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 2-Ethoxy-1-ethyl-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects. The ethoxy and ethyl groups can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-1-ethyl-1H-benzo[d]imidazole
- 2-Ethoxy-1-methyl-1H-benzo[d]imidazole
- 2-Ethoxy-1-ethyl-1H-imidazole
Uniqueness
2-Ethoxy-1-ethyl-1H-benzo[d]imidazole is unique due to the specific combination of the ethoxy and ethyl groups attached to the benzimidazole core. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-ethoxy-1-ethylbenzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-3-13-10-8-6-5-7-9(10)12-11(13)14-4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
VACUNFCQQGPGLK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



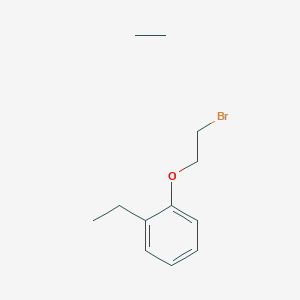
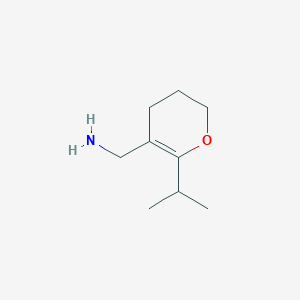

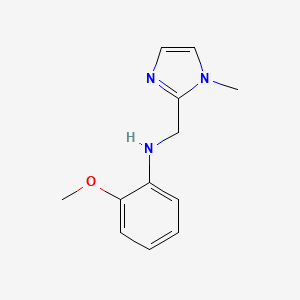
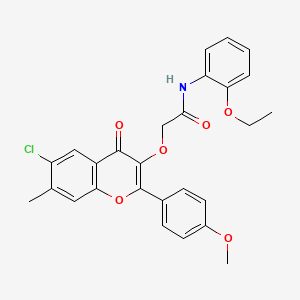
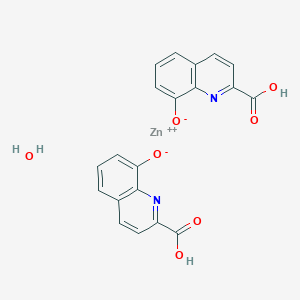
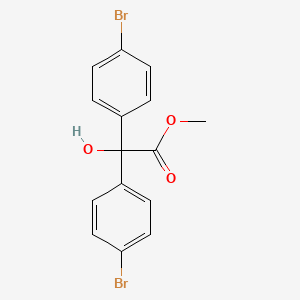
![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)
